molecular formula C9H20O4 B1661941 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol CAS No. 29681-21-8

2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol

Cat. No.: B1661941
CAS No.: 29681-21-8
M. Wt: 192.25 g/mol
InChI Key: PMMZQEGTYWCTBY-UHFFFAOYSA-N
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Description

Fundamental Chemical Significance of Oligoether Structures

Oligoether structures, which consist of a short chain of repeating ether units, are of significant interest in chemical research. The repeating ether linkages provide flexibility to the molecular chain, while the oxygen atoms can participate in hydrogen bonding, influencing the compound's solubility and complexation behavior. The length of the oligoether chain and the nature of the terminal alkyl group can be tailored to fine-tune the physicochemical properties of the molecule, such as its hydrophilicity, viscosity, and boiling point. rsc.org

Recent research has explored the use of oligo(ethylene glycol) (OEG) side chains in various applications. For instance, OEG-functionalized materials have been investigated for their biocompatibility and resistance to protein adsorption, making them suitable for biomedical applications. nih.govnih.gov The thermoresponsive behavior of polymers incorporating short OEG chains has also been a subject of study, with potential applications in smart materials and drug delivery systems. rsc.org Furthermore, the incorporation of OEG side chains into conjugated polymers can influence their physical properties and molecular arrangement, which is relevant for the development of organic electronics. rsc.orgresearchgate.net

Scope of Contemporary Academic Research on 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol

Direct academic research solely focused on this compound is limited. However, the broader research context of closely related short-chain oligoethylene glycol ethers provides insights into its potential areas of scientific investigation. Studies on similar compounds often revolve around their physicochemical properties, synthesis methods, and applications as solvents or chemical intermediates.

Research into the structure-property relationships of glycol ethers is an active area. For example, studies have investigated how the length of the poly(ethylene glycol) side chains in polymers affects their swelling behavior. researchgate.net The impact of oligoether side-chain length on the thermoelectric properties of polymers is another area of contemporary research. acs.org These studies highlight the importance of understanding how molecular structure dictates the macroscopic properties of these compounds.

Given that this compound is a triethylene glycol derivative, research on other triethylene glycol ethers is also relevant. For instance, the market and applications of triethylene glycol monoethyl ether and triethylene glycol monobutyl ether are subjects of industrial and market research, indicating their commercial importance. archivemarketresearch.comcognitivemarketresearch.com Furthermore, the foaming properties of triethylene glycol in industrial applications, such as natural gas purification, have been investigated. mdpi.com

Glycol ethers are broadly classified into two main groups: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. wikipedia.orgresearchgate.net this compound belongs to the E-series as it is based on an ethylene glycol backbone.

The nomenclature of this compound can vary. Its IUPAC name is this compound. sigmaaldrich.com Other common synonyms include triethylene glycol monoisopropyl ether. A comprehensive list of its identifiers is provided in the table below.

Identifier TypeIdentifier
IUPAC Name2-[2-(2-isopropoxyethoxy)ethoxy]ethanol
CAS Number29681-21-8
Molecular FormulaC9H20O4
Molecular Weight192.26 g/mol
InChI KeyFETMDPWILVCFLL-UHFFFAOYSA-N
SynonymsTriethylene glycol isopropyl ether, Ethanol (B145695), 2-(2-(2-isopropoxyethoxy)ethoxy)-

Data sourced from Sigma-Aldrich sigmaaldrich.com

The commercial history of glycol ethers dates back to the 1920s. glycol-ethers.eu The name "Cellosolve" was trademarked in 1924 by the Carbide & Carbon Chemicals Corporation for solvents for gums and resins. wikipedia.org This was followed by the introduction of "Ethyl Cellosolve" (ethylene glycol monoethyl ether), "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928, and "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929. wikipedia.org

Initially, research and development focused on their excellent solvent properties. wikipedia.org Over the decades, the family of glycol ethers expanded significantly to include a wide variety of derivatives with tailored properties for diverse applications. who.int In recent history, there has been a notable shift in the use of glycol ethers, with a trend of replacing lower molecular weight E-series glycol ethers with P-series alternatives where feasible. researchgate.net This shift has been driven by a greater understanding of the structure-toxicity relationships within the glycol ether family. nih.gov

Properties

CAS No.

29681-21-8

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

1-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanol

InChI

InChI=1S/C9H20O4/c1-8(2)12-6-4-11-5-7-13-9(3)10/h8-10H,4-7H2,1-3H3

InChI Key

PMMZQEGTYWCTBY-UHFFFAOYSA-N

SMILES

CC(C)OCCOCCOCCO

Canonical SMILES

CC(C)OCCOCCOC(C)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 2 2 Isopropoxyethoxy Ethoxy Ethanol and Analogues

Etherification Routes for Oligoether Alcohol Formation

Etherification reactions are the most direct and widely used methods for the preparation of oligoether alcohols like 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol. These routes involve the formation of an ether bond through the reaction of an alcohol with an appropriate alkylating agent.

Alkylation of Alcohols with Halogenated Ethers

One potential route for the synthesis of this compound involves the alkylation of an alcohol with a halogenated ether. In this approach, an alkoxide, generated from an alcohol, acts as a nucleophile and displaces a halide from a haloether. For the synthesis of the target molecule, this could involve the reaction of sodium isopropoxide with 2-(2-chloroethoxy)ethanol.

The reaction proceeds via a nucleophilic substitution mechanism, typically SN2. The alkoxide attacks the carbon atom bearing the halogen, leading to the formation of the ether linkage and a salt byproduct. The choice of solvent is crucial and is often the corresponding alcohol of the alkoxide or a polar aprotic solvent like DMF or DMSO to facilitate the reaction.

Reactant 1Reactant 2Catalyst/BaseSolventProduct
Isopropanol (B130326)2-(2-chloroethoxy)ethanolSodium Hydride (NaH)Tetrahydrofuran (THF)This compound
Sodium Isopropoxide2-(2-bromoethoxy)ethanol-Dimethylformamide (DMF)This compound

Reaction of Alcohols with Epoxides (Ethoxylation)

Ethoxylation is a common industrial method for the production of glycol ethers. This process involves the ring-opening of ethylene (B1197577) oxide by an alcohol, which acts as a nucleophile. The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and is carried out at elevated temperatures and pressures. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 2-isopropoxyethanol (B94787) with one equivalent of ethylene oxide. The isopropoxide, formed in situ, attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the desired product after protonation. A key challenge in this method is controlling the degree of ethoxylation, as the product alcohol can also react with ethylene oxide to form longer oligoether chains.

A similar approach is the acid-catalyzed reaction of an alcohol with an epoxide. In this case, the epoxide is first protonated by an acid catalyst, making it more susceptible to nucleophilic attack by the alcohol.

Reactant 1Reactant 2CatalystTemperature (°C)Pressure (bar)
2-IsopropoxyethanolEthylene OxidePotassium Hydroxide (KOH)120-1602-5
IsopropanolEthylene Oxide (2 eq.)Sodium Hydroxide (NaOH)100-1502-4

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.commasterorganicchemistry.com It involves the reaction of an alkyl halide with an alkoxide. wikipedia.org To synthesize this compound, two main disconnection approaches are possible.

The first approach involves the reaction of sodium 2-(2-isopropoxyethoxy)ethoxide with a haloethane, such as chloroethane. However, this is less practical due to the potential for elimination reactions.

A more viable approach is the reaction of sodium isopropoxide with 2-(2-chloroethoxy)ethanol. researchgate.net In this SN2 reaction, the isopropoxide ion acts as the nucleophile, attacking the primary carbon of the chloroethoxyethanol and displacing the chloride ion. masterorganicchemistry.com The alkoxide is typically prepared in situ by reacting isopropanol with a strong base like sodium hydride (NaH). libretexts.org The reaction is best carried out with a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.com

Nucleophile (from Alcohol)Electrophile (Alkyl Halide)BaseSolvent
Isopropanol2-(2-Chloroethoxy)ethanolSodium Hydride (NaH)Tetrahydrofuran (THF)
Diethylene glycolIsopropyl bromidePotassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)

Condensation Reactions for Oligoether Derivative Synthesis

While less direct for the synthesis of the target alcohol, condensation reactions can be employed to create oligoether derivatives, which may then be converted to the desired product.

Intermolecular Condensation Pathways

Intermolecular condensation involves the reaction between two molecules to form a larger molecule with the elimination of a small molecule, typically water. For the synthesis of oligoethers, this could involve the acid-catalyzed dehydration of a mixture of alcohols. For example, the reaction of isopropanol and diethylene glycol in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst could potentially yield this compound. google.com However, this method often leads to a mixture of products, including symmetrical ethers and elimination products, making it less selective than other methods.

A patent describes a method for synthesizing diethylene glycol monoethyl ether by reacting diethylene glycol and ethanol (B145695) in the presence of a solid acid catalyst. google.com A similar approach could be adapted for the synthesis of the isopropoxy analogue.

Reactant 1Reactant 2CatalystTemperature (°C)
Diethylene glycolIsopropanolSulfuric Acid140-160
Diethylene glycolIsopropanolAmberlyst-15120-150

Intramolecular Cyclization and Ring-Opening Processes

Intramolecular cyclization is not a direct route to linear oligoether alcohols like this compound. These reactions typically lead to the formation of cyclic ethers, such as crown ethers or dioxanes. However, the principles of ring-opening polymerization of cyclic ethers are relevant to the formation of oligoether chains. For instance, the ring-opening polymerization of ethylene oxide, as discussed in the ethoxylation section, is a key process in building the oligoether backbone. While intramolecular cyclization is not a synthetic route to the target compound, understanding these processes is important in the broader context of ether synthesis to avoid unwanted side reactions that could lead to cyclic byproducts.

Reductive and Oxidative Transformations in Oligoether Synthesis

Reductive and oxidative reactions are fundamental in organic synthesis, allowing for the interconversion of functional groups. In the context of oligoether synthesis, these transformations are crucial for preparing suitable precursors and modifying intermediate structures to achieve the desired final product.

A novel approach to synthesizing uniform poly(ethylene glycol)s (PEGs), which are structural analogues of the target compound, involves the selective reduction of ester precursors. Traditionally, oligoethers are prepared via methods like the Williamson ether synthesis, which can require harsh conditions and lead to challenging purifications digitellinc.com. An alternative pathway utilizes the GaBr₃-catalyzed reduction of esters to form the corresponding ether linkage digitellinc.com. This method offers milder reaction conditions and simplifies purification by suppressing side product formation digitellinc.com.

For instance, ester precursors can be obtained through enzyme-catalyzed transesterification, followed by the selective reduction of the ester group to an ether digitellinc.com. This process is part of an iterative cycle that can be performed on a multigram scale with consistently high yields, demonstrating its potential for controlled oligoether synthesis digitellinc.com. Other methodologies for the direct reductive conversion of esters to ethers involve using reagents like triethylsilane (Et₃SiH) in the presence of an indium(III) bromide (InBr₃) catalyst or using titanium tetrachloride (TiCl₄) to mediate deoxygenation in the presence of ammonia-borane complex (BH₃-NH₃) organic-chemistry.org. These methods are notable for their tolerance of various functional groups organic-chemistry.org.

Controlled oxidation plays a vital role in modifying oligoether precursors or intermediates. For example, a primary alcohol on a glycol chain can be selectively oxidized to an aldehyde or a carboxylic acid. These functionalized intermediates can then be used in subsequent reactions to extend the ether chain or introduce other molecular features researchgate.net.

In the synthesis of complex ethers where standard methods are not viable, a common strategy involves the ring-opening of an epoxide, which creates an alcohol functional group two carbons away from the new ether linkage youtube.com. This newly formed alcohol can then be oxidized. The Swern oxidation is one such method that can convert a primary alcohol into an aldehyde without further oxidation to a carboxylic acid youtube.com.

Furthermore, research into the oxidation of sterol-rich samples at high temperatures has shown that ether linkages can be formed, and these resulting ether compounds can undergo additional oxidation nih.gov. The catalytic oxidation of hydrocarbons, such as cyclohexane, in the presence of additives like crown ethers and polyglycols, can influence the selectivity of oxidation products, affecting the ratio of resulting ketones and alcohols researchgate.net. Similarly, the oxidative esterification of aliphatic α,ω-diols presents an alternative route to polyester (B1180765) polyols, where in situ generated hypobromous acid is used to trigger the reaction in an aqueous medium rsc.org. These examples, while not directly producing the target compound, illustrate the principle of using controlled oxidation to create or modify precursors for oligoether and polyester synthesis researchgate.netrsc.org.

Catalysis in Oligoether Synthesis Research

Catalysis is central to the efficient and selective synthesis of oligoethers. Both heterogeneous and homogeneous catalysts are employed to facilitate etherification reactions, with the choice of catalyst and reaction conditions significantly impacting the yield and purity of the desired product.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for reusability silicycle.com.

Activated Silica (B1680970): Silica-based materials are commonly used as supports for heterogeneous catalysts . For example, silica chloride, prepared from silica gel and thionyl chloride, serves as an efficient and inexpensive heterogeneous catalyst for esterification and transesterification reactions under mild conditions organic-chemistry.org. While its reusability can be limited, it is easily removed by filtration organic-chemistry.org. Organically modified silica (ORMOSIL) technology has produced highly stable and reactive hybrid organic-inorganic catalysts that exhibit minimal leaching and can be removed by simple filtration silicycle.com.

Ion-Exchange Resins: These are another important class of solid acid catalysts used in oligoether synthesis mdpi.com. Polyperfluorosulfonic acid resins have been patented for the production of glymes (glycol dimethyl ethers) and their corresponding monoalkyl ethers by reacting a glycol with a monohydric alcohol google.com. Cation-exchangeable lamellar clay catalysts have also been employed for producing glycol ethers from an olefin oxide and an alkanol googleapis.com. These resin-based systems can operate at elevated temperatures and often lead to rapid reaction rates compared to traditional methods google.com.

Catalyst TypeReactantsProduct TypeKey Advantages
Polyperfluorosulfonic acid resin Glycol + Monohydric alcoholGlycol ethers (glymes)Rapid reaction rate, semi-homogeneous conditions at elevated temperatures google.com.
Ion-exchangeable lamellar clay Olefin oxide + AlkanolGlycol ethersCan influence proportions of primary vs. secondary alcohol products googleapis.com.
Silica Chloride Carboxylic acids + AlcoholsEsters (precursors)Mild conditions, easy removal by filtration organic-chemistry.org.
ORMOSIL-based catalysts VariousVariousHigh stability, high reactivity, minimal leaching, reusable silicycle.com.

Homogeneous catalysts operate in the same phase as the reactants, often leading to high reaction rates and selectivity. In oligoether synthesis, this category includes phase-transfer catalysts and various organometallic complexes.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for Williamson ether synthesis, a cornerstone reaction for forming ether bonds numberanalytics.comcrdeepjournal.org. PTC facilitates the reaction between two immiscible reactants by transferring one reactant across the phase boundary numberanalytics.com. Quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, crown ethers, and poly(ethylene glycol)s (PEGs) are common phase-transfer catalysts numberanalytics.comcrdeepjournal.orgresearchgate.net. They enhance the nucleophilicity of the alkoxide ion, leading to faster reaction rates and higher yields numberanalytics.com. The use of PTC can allow reactions to proceed under milder conditions, often using concentrated aqueous sodium hydroxide instead of more hazardous reagents like sodium hydride crdeepjournal.org.

Organometallic Complexes: Transition metal catalysts, such as those based on copper or palladium, can be used to facilitate ether synthesis numberanalytics.com. Ruthenium complexes have been studied for their ability to catalyze the transformation of alcohols into ethers through dehydration pathways acs.org. Organotin compounds are widely used as homogeneous catalysts for transesterification reactions, which are relevant for synthesizing ester precursors for oligoethers acs.org.

The outcome of a catalytic synthesis of oligoethers is highly dependent on the interplay between the catalyst's structure and the specific reaction conditions employed. Factors such as temperature, pressure, solvent, and reactant concentration can dramatically influence both the yield of the desired product and the selectivity towards it over undesired byproducts numberanalytics.comajpojournals.org.

The structure and composition of a catalyst are primary determinants of its selectivity numberanalytics.com. For instance, in reactions involving propylene (B89431) oxide, the choice between a basic or acidic catalyst determines the proportion of primary versus secondary alcohol monoglycol ethers formed googleapis.com. Basic catalysts tend to produce largely secondary alcohols, while also minimizing the formation of highly undesirable byproducts like dioxans googleapis.com.

Reaction conditions play an equally critical role. Optimizing temperature, pressure, and solvent can significantly impact catalyst performance numberanalytics.com. For example, elevated temperatures may increase reaction rates but can sometimes decrease selectivity numberanalytics.comsciencedaily.com. In the production of glycol ethers using ion-exchange resins, reaction temperatures between 160°C and 220°C are often preferred google.com. The concentration of the catalyst itself is another key variable; an optimal concentration often exists where the reaction rate is maximized, beyond which further increases may lead to aggregation or inhibition effects ajpojournals.org. The choice of solvent can also affect catalyst selectivity and efficiency, as seen in studies where polyglycols have been shown to be effective catalysts in low-polarity solvents researchgate.net. Ultimately, fine-tuning these parameters is essential for optimizing the synthesis of specific oligoethers like this compound ajpojournals.orgsciencedaily.com.

Process Optimization and Reaction Engineering Studies

The efficient synthesis of this compound and its analogues is contingent upon rigorous process optimization and sophisticated reaction engineering. These studies aim to maximize product yield and purity while minimizing reaction time, energy consumption, and by-product formation. Key methodologies in this endeavor include the development of mathematical models to simulate synthesis processes and parametric studies to determine the optimal conditions for reaction efficiency.

Mathematical Modeling of Synthesis Processes

Mathematical modeling is a powerful tool in chemical process development, enabling the prediction of reaction outcomes and the identification of optimal operating conditions without the need for extensive and costly experimentation. In the synthesis of complex molecules like the analogues of this compound, mathematical models can elucidate the influence of various parameters on the final yield.

A notable example is the mathematical modeling applied to the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, an important intermediate. researchgate.net In this process, key parameters influencing the synthesis are the molar ratio of the reactants (2-isopropoxy ethanol to 4-hydroxybenzyl alcohol), reaction time, and temperature. researchgate.net To optimize the reaction conditions for maximum yield, an experimental factorial design can be employed, where the values of these parameters are varied. researchgate.net

The data from these experiments are then used to develop regression equations that form the basis of the mathematical model. researchgate.net These equations describe the relationship between the independent variables (process parameters) and the dependent variable (product yield). By analyzing these equations, it is possible to determine the optimal values for each parameter to achieve the highest possible yield of the desired product. researchgate.net Spatial representations, such as response surface plots derived from the regression equations, can visually depict the interplay between different parameters and their effect on the reaction outcome. researchgate.net

The general approach to developing a mathematical model for a chemical synthesis process often involves the following steps:

Kinetic Modeling : Describing the rates of the chemical reactions involved.

Transport Phenomena : Accounting for mass and heat transfer within the reactor.

Hydrodynamics : Modeling the flow patterns of the reactants and products.

By integrating these elements, a comprehensive model can be constructed to simulate the behavior of the reaction system under various conditions.

Parametric Studies for Reaction Efficiency

Parametric studies are systematic investigations into the effect of individual process parameters on the efficiency of a chemical reaction. These studies are crucial for optimizing the synthesis of glycol ethers and their analogues. The goal is to identify a set of operating conditions that provides the best balance of conversion, selectivity, and reaction rate.

For the synthesis of glycol ethers, several key parameters are typically investigated:

Molar Ratio of Reactants : The ratio of the alcohol to the ethylene oxide or other starting materials significantly impacts the product distribution and reaction completion. For instance, in the synthesis of ethylene glycol monoethyl ether, a molar ratio of ethylene glycol to ethanol of 1:4 has been found to be optimal under specific conditions. researchgate.net

Catalyst Type and Concentration : The choice of catalyst is critical. For example, anhydrous aluminum chloride and modified HZSM-5 have been used as catalysts in the synthesis of glycol ethyl ethers. researchgate.netresearchgate.net The concentration of the catalyst, often expressed as a percentage of the total reactant mass, also plays a vital role in the reaction rate and selectivity. researchgate.net

Reaction Temperature : Temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to undesired side reactions and by-product formation. Optimal temperatures for glycol ether synthesis have been reported in the range of 240-260°C. researchgate.net

Reaction Pressure : Pressure is another important parameter, especially when dealing with volatile reactants like ethylene oxide. In some syntheses of glycol ethyl ethers, pressures of 6-7 MPa have been utilized. researchgate.netresearchgate.net

Reaction Time : The duration of the reaction needs to be sufficient to allow for high conversion of the reactants. Parametric studies help in determining the point at which the reaction has reached a satisfactory level of completion without significant degradation of the product. Reaction times of around 4 hours have been reported as optimal in certain glycol ether syntheses. researchgate.netresearchgate.net

The findings from such parametric studies can be summarized in data tables to provide a clear overview of the effect of each parameter on the reaction outcome.

ParameterRange InvestigatedOptimal Value/ConditionEffect on Reaction EfficiencyReference
Molar Ratio (Alcohol:Ethylene Glycol)-4:1 (Ethanol:Ethylene Glycol)Influences conversion and selectivity. An excess of the alcohol can drive the reaction towards the desired monoether. researchgate.net
CatalystVariousAnhydrous Aluminum ChlorideCatalyst choice is critical for reaction rate and achieving high conversion and selectivity. researchgate.net
Catalyst Dosage-4% of reactantsAffects the overall reaction rate. Higher dosage can increase rate but also cost and potential side reactions. researchgate.net
Temperature-260°CHigher temperatures increase reaction rates but can lead to by-products. Optimization is key. researchgate.net
Pressure-6 MPaMaintains reactants in the desired phase and influences reaction kinetics. researchgate.net
Reaction Time-4 hoursSufficient time is needed for high conversion, but prolonged times can lead to product degradation. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the isopropoxy group, the repeating ethoxy units, and the terminal hydroxyl group. Each unique proton environment gives rise to a specific signal, with its chemical shift (δ) indicating its electronic environment, its integration corresponding to the number of protons, and its multiplicity revealing the number of neighboring protons.

Based on the analysis of similar glycol ether structures, the predicted ¹H NMR chemical shifts are detailed in the table below. chemicalbook.comchemicalbook.comchemicalbook.com The protons of the ethoxy chain typically resonate in the range of 3.5 to 3.7 ppm. The methine proton of the isopropoxy group is expected at a similar downfield region due to the deshielding effect of the adjacent oxygen, while the methyl protons of the isopropoxy group will appear further upfield. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound Data is predictive and based on analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
(CH₃)₂CH-~1.15Doublet (d)6H
-OCH(CH₃)₂~3.58Septet1H
-OCH₂CH₂O- (internal ethoxy units)~3.65Multiplet (m)8H
-CH₂OH~3.71Triplet (t)2H
-CH₂OHVariable (broad singlet)Singlet (s)1H

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, separate signals are expected for the methyl and methine carbons of the isopropoxy group, the carbons of the two distinct ethoxy environments, and the terminal hydroxymethyl carbon. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.

The predicted chemical shifts, based on data from related compounds like 2-isopropoxyethanol (B94787) and other glycol ethers, are summarized in the table below. chemicalbook.comchemicalbook.com The carbons of the ethoxy chain typically appear in the 60-72 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound Data is predictive and based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
(CH₃)₂CH-~22.2
-OCH₂CH₂OH~61.5
-OCH₂CH₂O- (internal ethoxy units)~70.5
-OCH(CH₃)₂~71.0
CH(CH₃)₂-O-CH₂-~72.0

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum would confirm the connectivity between the methine and methyl protons of the isopropoxy group. It would also show correlations between adjacent methylene (B1212753) (-CH₂-) groups within the ethoxy chains.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the proton signal at ~1.15 ppm would show a cross-peak with the carbon signal at ~22.2 ppm, confirming their direct bond in the methyl groups.

While ¹H and ¹³C NMR are standard, NMR can also be applied to other nuclei. For this compound, Oxygen-17 (¹⁷O) NMR is the most relevant multinuclear technique for heteroatom analysis. ¹⁷O NMR can provide direct insight into the electronic environment of the four distinct oxygen atoms in the molecule (one hydroxyl, two ether, and one isopropoxy ether). However, ¹⁷O NMR is challenging due to the low natural abundance (0.038%) and the large quadrupole moment of the ¹⁷O nucleus, which results in very broad signals. Despite these difficulties, it can be used to differentiate the oxygen environments within the glycol ether structure.

NMR diffusometry, particularly Diffusion-Ordered Spectroscopy (DOSY), is a non-invasive technique used to measure the translational self-diffusion of molecules. A DOSY experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. For a pure sample of this compound, all proton signals would align at a single diffusion coefficient value, confirming the covalent integrity of the molecule. This technique is also valuable for studying intermolecular interactions, such as hydrogen bonding or the formation of aggregates in solution, by observing changes in the diffusion coefficient under different conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₂₀O₄, corresponding to a monoisotopic mass of approximately 192.136 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion ([M]⁺) would be detected.

Electron ionization (EI) typically causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of glycol ethers is characterized by the cleavage of C-O and C-C bonds. libretexts.org The most common fragmentation pathways involve the loss of the alkyl group or cleavage at the ether linkages. nist.govnist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation is predictive and based on characteristic behavior of glycol ethers.

Predicted m/zPossible Fragment IonFragmentation Pathway
192[C₉H₂₀O₄]⁺Molecular Ion
133[M - C₃H₇O]⁺Loss of isopropoxy radical
103[C₄H₁₁O₃]⁺Cleavage of ethoxy-ethoxy bond
89[C₃H₉O₃]⁺Cleavage product
59[C₃H₇O]⁺Isopropoxy cation
45[C₂H₅O]⁺Characteristic ethoxy fragment

This analysis of fragmentation patterns, combined with the accurate mass measurement of the molecular ion, provides definitive confirmation of the compound's identity and structure. researchgate.netdocbrown.info

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The FTIR spectrum of this compound is characterized by distinct peaks corresponding to its hydroxyl (-OH), ether (C-O-C), and alkyl (C-H) groups. researchgate.netresearchgate.net

The key functional groups of this compound give rise to characteristic vibrational bands in the IR spectrum.

Hydroxyl (-OH) Group: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.infonist.gov

Alkyl (C-H) Groups: Strong absorption peaks between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the isopropoxy and ethoxy alkyl chains. youtube.com

Ether (C-O) Group: The most intense and characteristic feature for this molecule, aside from the -OH stretch, will be the strong C-O stretching vibration band. Due to the multiple ether linkages, this often appears as a complex, strong band in the fingerprint region, typically between 1050 and 1150 cm⁻¹. researchgate.netnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Alkyl (C-H)C-H Stretch2850 - 3000Strong
Ether (C-O)C-O Stretch1050 - 1150Very Strong
Hydroxyl (-OH)O-H Bend1330 - 1440Medium
Alkyl (C-H)C-H Bend1350 - 1470Medium

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a valuable tool for studying the interactions of molecules on surfaces. The hydroxyl group in this compound makes it particularly amenable to such studies. When the molecule adsorbs onto a surface, changes in the position, shape, and intensity of the O-H stretching band can provide insights into the nature of the surface interaction. For example, the formation of hydrogen bonds with a substrate surface would alter the O-H vibrational frequency compared to its state in the bulk liquid. This technique can be used to monitor processes like film formation from solutions in real time, providing data on molecular interactions and the influence of process parameters on the final product. shu.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is most effective for compounds containing chromophores, which are typically unsaturated systems like double bonds, triple bonds, or aromatic rings.

The molecular structure of this compound consists solely of sigma (σ) bonds (C-C, C-O, C-H, O-H) and lacks any chromophoric systems. The energy required to excite electrons in these sigma bonds is very high, falling in the far-UV region, which is outside the range of standard UV-Vis spectrophotometers (typically 200-800 nm). Consequently, this compound is expected to be transparent in the UV-Vis spectrum. quora.com Its utility in this context is not as an analyte but rather as a suitable solvent for analyzing other compounds, provided its UV cutoff wavelength (the wavelength below which it absorbs significantly) does not interfere with the analysis. quora.com

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography is a cornerstone in the analytical and preparative chemistry of glycol ethers. The selection of a specific chromatographic technique is contingent on the scale of the separation and the analytical objective, whether it be bulk purification, reaction monitoring, or quantitative purity analysis.

Column chromatography is a fundamental purification technique used to separate this compound from unreacted starting materials and byproducts after its synthesis. The separation is based on the differential adsorption of the components of the mixture to a stationary phase, with a liquid mobile phase percolating through the column.

For the purification of this compound, a silica (B1680970) gel stationary phase is typically employed due to its polarity and effectiveness in separating compounds with differing polar functional groups. The mobile phase, or eluent, is generally a mixture of a non-polar solvent and a more polar solvent. A common solvent system for the purification of ethers is a gradient of ethyl acetate (B1210297) in a non-polar solvent such as hexane (B92381).

The process involves loading a concentrated solution of the crude reaction mixture onto the top of the silica gel column. The mobile phase is then passed through the column. Components with lower polarity, such as residual alkyl halides, will travel down the column more quickly, while more polar compounds, like the desired glycol ether and any unreacted triethylene glycol, will have a stronger interaction with the silica gel and elute later. Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the purified product.

Table 1: Illustrative Column Chromatography Parameters for the Purification of this compound

ParameterDescription
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient elution, starting with 20% ethyl acetate in hexane, gradually increasing to 50% ethyl acetate in hexane.
Elution Order (Expected) 1. Non-polar impurities (e.g., isopropyl bromide) 2. This compound 3. Highly polar impurities (e.g., triethylene glycol)
Fraction Analysis Thin-Layer Chromatography (TLC) with UV visualization and/or a potassium permanganate (B83412) stain.

Thin-Layer Chromatography (TLC) is a rapid and efficient analytical tool for monitoring the progress of chemical reactions, such as the Williamson ether synthesis used to produce this compound. sid.irutahtech.edu This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.

In a typical setup for monitoring the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, commonly a mixture of hexane and ethyl acetate. sid.ir As the solvent front moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.

The starting materials, such as triethylene glycol (a polar diol) and an isopropyl halide (less polar), will have distinct retention factors (Rf values). The product, this compound, being of intermediate polarity between the two reactants, will exhibit a different Rf value. By comparing the spots of the reaction mixture over time to reference spots of the starting materials, a chemist can effectively track the reaction's progression. The disappearance of the starting material spots and the appearance and intensification of the product spot signify the advancement of the reaction.

Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a developing agent such as potassium permanganate, which reacts with the hydroxyl groups present in the starting material and the product.

Table 2: Representative TLC Data for Monitoring the Synthesis of this compound

CompoundExpected Rf Value (3:2 Hexane:Ethyl Acetate)Visualization Method
Triethylene Glycol (Starting Material)~ 0.1Potassium Permanganate Stain
2-Isopropyl Halide (Starting Material)~ 0.8UV Light (if applicable) or Iodine Vapor
This compound (Product)~ 0.4Potassium Permanganate Stain

Note: Rf values are illustrative and can vary based on exact TLC plate, solvent mixture, and environmental conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound with high resolution and sensitivity. It is particularly useful for assessing the final purity of the compound and for the analysis of complex mixtures containing various glycol ethers.

For the analysis of polar compounds like glycol ethers, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. A typical mobile phase for analyzing oligoethylene glycol ethers is a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com

A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a range of polarities. For mass spectrometry (MS) detection, a volatile buffer or modifier, such as formic acid, is often added to the mobile phase to facilitate the ionization of the analyte. sielc.com Detection can be accomplished by various means, including refractive index detection (RID), evaporative light scattering detection (ELSD), or mass spectrometry (MS) for enhanced sensitivity and structural information. An HPLC-MS/MS method has been verified for the quantification of similar compounds like triethylene glycol in aqueous samples. epa.gov

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

ParameterDescription
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient and column, but would elute after more polar impurities and before more non-polar impurities.

Chemical Transformations and Derivatization Studies

Functionalization of the Terminal Hydroxyl Group

The primary alcohol at the terminus of the 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol molecule is the principal site for chemical modification. Its reactivity is characteristic of primary alcohols, enabling straightforward functionalization through established organic synthesis protocols.

The terminal hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the removal of water can drive the reaction towards the formation of the ester product. masterorganicchemistry.com

For instance, the reaction of triethylene glycol with 2-ethylhexanoic acid, often catalyzed by acidic catalysts, proceeds at elevated temperatures to yield the corresponding ester. google.com Similarly, lipase-catalyzed esterification has been successfully employed for analogous compounds like 2-(2-ethoxyethoxy)ethanol with various fatty acids, demonstrating the potential for biocatalytic routes to produce amphiphilic ester derivatives. core.ac.uk

Table 1: Representative Esterification Reaction
Reactant 1Reactant 2CatalystProduct
This compoundCarboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄)2-(2-(2-Isopropoxyethoxy)ethoxy)ethyl ester (R-COO-CH₂CH₂OCH₂CH₂OCH₂CH₂OCH(CH₃)₂)

The oligoether chain of this compound can be extended through etherification of its terminal hydroxyl group. The Williamson ether synthesis is a widely used and versatile method for this transformation. byjus.comwikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the terminal alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. libretexts.org This alkoxide then displaces a halide or another suitable leaving group from an alkylating agent, forming a new ether linkage. byjus.comwikipedia.org

To extend the chain, the alkylating agent could be a short oligoethylene glycol chain functionalized with a good leaving group, such as a tosylate or a halide (e.g., 2-chloroethanol). This iterative process allows for the controlled, stepwise synthesis of longer, monodisperse polyethylene (B3416737) glycol (PEG)-like chains.

The terminal hydroxyl group is a gateway for introducing a wide array of other functional groups, significantly broadening the synthetic utility of the oligoether scaffold. Tosylates and azides are particularly important derivatives due to their utility in subsequent conjugation reactions.

Tosylates: The alcohol can be converted into a p-toluenesulfonate (tosylate) ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. reddit.comjchemlett.com The tosylate group is an excellent leaving group, making the resulting molecule highly susceptible to nucleophilic substitution reactions. jchemlett.com This two-step process—tosylation followed by substitution—is often more efficient than direct substitution of the hydroxyl group. A detailed synthetic protocol for a similar compound, 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427), involves its reaction with TsCl and 6 M NaOH in THF at 0 °C, yielding the corresponding tosylate in high purity. chemicalbook.comrsc.org

Azides: The azide (B81097) functional group is invaluable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). An azido-terminated oligoether can be synthesized from the corresponding alcohol. A common route involves first converting the alcohol to an alkyl halide or tosylate, which is then displaced by an azide ion (from sodium azide, NaN₃). chemicalbook.comrsc.orgchemicalbook.com For example, the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol has been achieved by reacting 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with sodium azide in DMF at 100 °C. chemicalbook.comrsc.org The resulting azido-oligoether is a key building block for creating more complex molecular architectures. acs.orgnih.gov

Table 2: Synthesis of Functionalized Derivatives
Starting MaterialReagentsFunctional Group IntroducedProduct Name
This compoundp-Toluenesulfonyl chloride (TsCl), PyridineTosylate (-OTs)2-(2-(2-Isopropoxyethoxy)ethoxy)ethyl p-toluenesulfonate
2-(2-(2-Isopropoxyethoxy)ethoxy)ethyl tosylateSodium Azide (NaN₃)Azide (-N₃)1-Azido-2-(2-(2-isopropoxyethoxy)ethoxy)ethane

Synthesis of Conjugates and Linkers Utilizing Oligoether Scaffolds

The functionalized derivatives of this compound serve as foundational scaffolds for constructing conjugates and linkers, especially in the biomedical field. The oligoether chain imparts desirable properties such as water solubility and biocompatibility.

Short-chain oligo(ethylene glycol)s (OEGs), like the isopropoxy-terminated triethylene glycol, are extensively used as discrete, well-defined spacers or linkers that mimic the properties of larger polyethylene glycol (PEG) polymers. nih.govmdpi.com The process of covalently attaching PEG or PEG-like chains to molecules, known as PEGylation, can enhance the therapeutic properties of drugs by improving their solubility, extending their circulation half-life, and reducing immunogenicity. nih.govmdpi.comacs.org

The synthesis of heterobifunctional OEG linkers, which have different reactive groups at each end, is a key strategy. nih.gov For example, an oligoether with a terminal azide at one end and an activated carboxyl group at the other can be used to link a targeting peptide to a therapeutic agent. The defined length of these OEG spacers allows for precise control over the distance between the conjugated moieties.

In bioconjugate chemistry, oligoether linkers are crucial for connecting bioactive molecules, such as proteins, peptides, or oligonucleotides, to other molecules, including drugs, fluorescent probes, or solid supports. nih.govescholarship.org The hydrophilicity and flexibility of the triethylene glycol backbone are advantageous, potentially improving the biophysical characteristics of the final conjugate. nih.gov

Azide-functionalized oligoethers are particularly useful as they can be readily coupled to alkyne-modified biomolecules via CuAAC "click" chemistry. This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes. nih.gov This methodology has been used to attach OEG linkers to tumor-targeting peptides and fluorescent probes, demonstrating their broad utility in creating bifunctional agents for diagnostics and therapy. nih.gov Triethylene glycol itself is also used as a component in linkers for PROTACs (PROteolysis TArgeting Chimeras), highlighting its role in advanced therapeutic modalities. targetmol.com

Incorporation into Complex Organic Architectures

The functional handle of the terminal hydroxyl group in this compound allows for its incorporation into more complex molecular structures. This derivatization is key to tailoring the physicochemical properties of the resulting molecules, leveraging the flexible and hydrophilic nature of the oligoether chain.

Formation of Oligoether Substituted Aromatic Systems (e.g., Benzofurans, Phenols)

A common strategy to append such an oligoether chain onto a phenolic core is through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic form of the oligoether chain. To achieve this, this compound would first need to be converted into a suitable electrophile, such as an alkyl halide (e.g., by reaction with thionyl chloride or a phosphorus halide) or a sulfonate ester (e.g., tosylate or mesylate).

For example, the synthesis of a phenol substituted with a related ether, 4-[(2-isopropoxyethoxy)methyl]phenol, has been documented as an intermediate in the synthesis of the beta-blocker bisoprolol. This synthesis involves the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol (B94787). A similar approach could conceivably be used with this compound and a suitable phenolic substrate.

Once an oligoether-substituted phenol is obtained, it can serve as a precursor for the synthesis of more complex heterocyclic systems like benzofurans. Numerous synthetic routes to benzofurans start from substituted phenols. nih.govorganic-chemistry.orgnih.govrsc.org For instance, a phenol bearing the oligoether side chain could undergo O-alkylation with an α-haloketone, followed by an intramolecular cyclization to form the benzofuran (B130515) ring. nih.gov

A plausible synthetic pathway is outlined below:

Activation of the oligoether: this compound is converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Williamson Ether Synthesis: The resulting tosylate is then reacted with a dihydroxybenzene derivative (e.g., hydroquinone (B1673460) or resorcinol) under basic conditions to yield a phenol substituted with the 2-(2-(2-isopropoxyethoxy)ethoxy)ethyl ether chain.

Benzofuran Ring Formation: The substituted phenol can then be used in a variety of benzofuran syntheses. For example, reaction with an α-haloketone followed by acid-catalyzed cyclodehydration would yield a substituted benzofuran. nih.gov

Synthesis of Polyether-Containing Acids (e.g., Carboxylic Acids)

The primary alcohol functionality of this compound can be oxidized to a carboxylic acid, yielding 2-(2-(2-isopropoxyethoxy)ethoxy)acetic acid. This transformation converts the neutral alcohol into an acidic functional group, which can be used for further derivatization, such as amidation or esterification, or to impart pH-responsive solubility.

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. Several reagents and conditions can be employed for this purpose. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), and pyridinium (B92312) dichromate (PDC). ntnu.no

Studies on the oxidative degradation of triethylene glycol, a structurally related compound, have shown the formation of various carboxylic acids, indicating the susceptibility of the polyether chain to oxidation under certain conditions. ntnu.nouq.edu.au More controlled and selective methods are typically employed for synthetic purposes.

A relevant example is the synthesis of [2-(2-aminoethoxy)ethoxy] acetic acid, a PEG-like linker molecule. One reported synthesis starts from the related 2-[2-(2-chloroethoxy)ethoxy]-ethanol. In this multi-step process, the terminal alcohol is oxidized to a carboxylic acid using Jones reagent. google.com Another patented method for a similar transformation utilizes a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyzed oxidation with trichloroisocyanuric acid (TCCA). patsnap.com

Based on these precedents, a typical laboratory synthesis of 2-(2-(2-isopropoxyethoxy)ethoxy)acetic acid would involve the following steps:

Reaction Setup: this compound is dissolved in a suitable solvent, such as acetone.

Addition of Oxidant: The solution is cooled in an ice bath, and a strong oxidizing agent, such as Jones reagent, is added dropwise.

Reaction Monitoring and Workup: The reaction is monitored by a technique like thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified.

The resulting carboxylic acid, 2-(2-(2-isopropoxyethoxy)ethoxy)acetic acid, is a valuable building block for creating more complex molecules where the oligoether chain can be used to tune properties like solubility and hydrophilicity.

Interactive Data Table: Representative Oxidation Reactions of Primary Alcohols

Starting MaterialOxidizing Agent(s)ProductReference
2-[2-(2-chloroethoxy)ethoxy]-ethanolJones Reagent[2-(2-chloroethoxy)ethoxy]acetic acid google.com
Protected 2-(2-aminoethoxy)ethoxy]ethanolTEMPO, TCCAProtected [2-(2-aminoethoxy)ethoxy]acetic acid patsnap.comwipo.int
Primary Alcohols (general)KMnO₄Carboxylic Acid ntnu.no
Primary Alcohols (general)Acidified K₂Cr₂O₇Carboxylic Acid

Academic Applications and Research Directions

Role as an Intermediate in Complex Organic Synthesis

Alcohols are recognized as fundamental building blocks in organic synthesis, capable of undergoing a wide range of reactions to form different functional groups. molport.comambeed.com Their utility is extensive, from oxidation and dehydration to substitution and esterification, allowing for the construction of more complex molecular architectures. molport.com

Glycol ethers, including triethylene glycol derivatives, are utilized as intermediates in the synthesis of pharmaceuticals. ontosight.ai For instance, the related compound 2-isopropoxyethanol (B94787) is a precursor in the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, a key intermediate for the beta-blocker bisoprolol. google.comresearchgate.net The general class of triethylene glycols is valued in pharmaceutical formulations for its properties as a solvent and its ability to enhance the stability and delivery of active pharmaceutical ingredients (APIs). chemimpex.comteamchem.co While direct examples of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol in the synthesis of specific commercial drugs are not extensively detailed in publicly available literature, its structural motifs are present in intermediates for complex molecules. For example, similar oligoether compounds like 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) are synthesized and used as precursors for amine-functionalized molecules, which are common in pharmaceutical development. rsc.org

The distinct functionalities of this compound—a reactive alcohol group and a polar, flexible ether backbone—position it as an effective building block for multifunctional molecules. Organic building blocks are crucial for creating complex compounds with specific, tailored properties. diva-portal.org The oligoether chain can impart properties such as increased solubility and flexibility to the final molecule. This is exemplified in the synthesis of network polymers, where poly(ethylene glycol) diglycidyl ether, a related diepoxide, reacts with multifunctional amines to form cross-linked gels. mdpi.com Similarly, glycidyl (B131873) ethers derived from alcohols can be copolymerized with ethylene (B1197577) oxide to create multifunctional poly(ethylene glycol)s (mf-PEGs), which have customizable properties and options for further chemical modification. rsc.orgrsc.org

Investigations in Advanced Materials Science

The unique properties of oligoethers are being leveraged in the field of materials science, particularly in the design of novel electrolytes and functional polymers.

Ionic liquids (ILs) are salts with melting points below 100 °C that have applications as solvents and electrolytes. nih.gov A significant area of research involves incorporating oligoether functionalities into the structure of ILs, either on the cation or the anion, to modify their physical and chemical properties. researchgate.netrwth-aachen.de Synthesizing ILs with oligoether sulfate (B86663) anions is one such approach to create halogen-free ionic liquids with desirable properties like low melting points and high hydrolytic stability. researchgate.net

A class of fluorine-free ILs has been developed using flexible oligoether anions such as 2-(2-methoxyethoxy)acetate (MEA) and 2-[2-(2-methoxyethoxy)ethoxy]acetate (MEEA). chalmers.se The structural flexibility endowed by the oligoether chain results in ILs with very low glass transition temperatures, some below -60°C. chalmers.se

The length of the ether chain in an ionic liquid has a profound and sometimes complex effect on its material properties. acs.org Generally, incorporating ether functionalities in place of alkyl groups on the cation of an IL has been shown to significantly reduce viscosity and improve ionic conductivity. researchgate.netosti.gov

Studies on imidazolium (B1220033) and pyrrolidinium-based ILs have shown that as the number of ether units in the cation's side chain increases, the viscosity does not increase as steeply as it does with an equivalent increase in alkyl chain length. researchgate.netosti.gov In some cases, particularly with pyrrolidinium (B1226570) ILs, adding more ether units barely increases the viscosity at all. researchgate.netosti.gov This is a significant advantage for applications requiring fluid media with high ion mobility. The length of the alkyl chain on the cation also influences the formation of nanostructured polar and non-polar domains within the ionic liquid, which in turn affects properties like viscosity and density. mdpi.com

PropertyEffect of Increasing Oligoether Chain LengthReference
ViscositySignificantly lower increase compared to equivalent alkyl chains. In some cations (e.g., pyrrolidinium), the increase is minimal. researchgate.netosti.gov
Ionic ConductivityGenerally improves due to lower viscosity and increased ion mobility. acs.orgresearchgate.net
Glass Transition Temperature (Tg)Can be significantly lowered due to increased structural flexibility. chalmers.se
DensityInfluenced by the creation of polar/non-polar nanodomains. mdpi.com

Ionic liquids containing oligoether chains are promising candidates for advanced electrolyte formulations, particularly for next-generation solid-state batteries. acs.org These ether-based electrolytes are often considered for their low volatility and flammability. researchgate.net They can be used in gel polymer electrolytes, where the IL is combined with a polymer matrix to provide mechanical stability while maintaining high ionic conductivity. electrochem.orgnih.gov

The mechanism of ion transport in these systems is a key area of study. In electrolytes containing oligoether chains, ion movement is not solely dependent on the segmental motion of the polymer backbone, as is common in traditional polymer electrolytes. nih.gov Instead, the flexible ether chains can facilitate ion transport. In some polymerized ionic liquids, ion transport occurs through an "ion hopping" mechanism, where ions move between different association sites. nih.gov In lithium-ion battery electrolytes, the ether oxygen atoms in glyme-based solvents can effectively solvate lithium ions, influencing ion dissociation and mobility. researchgate.netwikipedia.org The presence of oligoether chains on the cation or anion of an IL can thus create a favorable environment for selective and efficient ion transport. chalmers.sersc.org

Polymer Chemistry and Solution Behavior Studies

Research in Chemical Separations and Extractions

The differential solubility of various compounds in this compound suggests its potential utility in chemical separation and extraction processes. Its structure allows it to act as a selective solvent for certain types of molecules.

Liquid-liquid extraction is a technique used to separate compounds based on their relative solubilities in two immiscible liquids, often an aqueous phase and an organic phase. wikipedia.org The choice of solvent is critical for achieving efficient and selective separation. economysolutions.in Glycols and their ethers have been explored as solvents for the extraction of aromatic hydrocarbons from other hydrocarbon types, such as paraffins, found in petroleum distillates. google.comresearchgate.net The selectivity of these solvents for aromatic compounds is based on the relative polarity of the molecules. google.com

Mixed ethers of ethylene and propylene (B89431) glycols have been patented for their use in extracting aromatic hydrocarbons. google.com The addition of water to these glycol ether solvents can increase their selectivity. google.com Furthermore, ethylene glycol itself has been successfully used in dispersive liquid-liquid microextraction for the determination of bisphenols in edible oils. nih.gov These examples highlight the potential of glycol ethers in selective extraction processes. Given its structure, this compound could be a candidate for similar applications, particularly in the separation of moderately polar organic compounds from non-polar matrices.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

A significant area of research involving the this compound moiety is in the field of medicinal chemistry, where it is incorporated into larger molecules to study how its structural features influence biological activity.

Benzofuran (B130515) derivatives are known to possess a wide range of biological activities, including potential anticancer and anti-infective properties. scilit.comelsevierpure.comnih.govmdpi.comrsc.org Recent research has focused on the synthesis of novel benzofuran derivatives and their effects on promoting osteoblast differentiation, which is crucial for bone formation. nih.govjst.go.jp This is particularly relevant for developing treatments for osteoporosis, a condition characterized by decreased bone mass and strength. nih.govjst.go.jp

In a notable study, a series of benzofuran derivatives were synthesized and evaluated for their ability to promote osteoblast differentiation in mouse mesenchymal stem cells. nih.govjst.go.jp One of the most promising compounds identified was 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide. nih.govjst.go.jp This compound demonstrated potent activity in promoting the differentiation of osteoblasts. nih.govjst.go.jp

Detailed Research Findings:

The structure-activity relationship studies revealed several key insights. The introduction of the oligoether side chain, specifically the 2-(2-isopropoxyethoxy)ethoxy group, at the 4-position of the phenyl ring attached to the benzofuran core was found to be a critical factor for the observed biological activity. nih.govjst.go.jp

The compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (referred to as compound 23d in the study) exhibited the following properties:

Potent Osteoblast Differentiation-Promoting Activity: It effectively increased alkaline phosphatase activity, a marker for osteoblast differentiation. nih.govjst.go.jp

Good Oral Absorption: The compound showed good oral absorption in rats, which is a desirable characteristic for a potential drug. nih.govjst.go.jp

In Vivo Efficacy: In a study with ovariectomized rats (a model for postmenopausal osteoporosis), oral administration of the compound for 8 weeks led to an increase in femoral bone mineral density, bone volume, and mineral content. nih.govjst.go.jp

Mechanism of Action: The osteoblast-promoting activity of this compound is suggested to be mediated by the inhibition of cyclin-dependent kinase 8 (CDK8). nih.govjst.go.jp

These findings underscore the importance of the 3,5-disubstituted benzofuran scaffold and the specific oligoether moiety in designing orally active compounds for promoting bone formation. nih.govjst.go.jp

Impact of Oligoether Structures on Biological Activity (General Mechanistic Studies)

The biological activity of oligoether-containing molecules is intrinsically linked to their structural characteristics. Subtle variations in the oligoether chain, such as its length, the nature of its repeating units, and its terminal functionalities, can lead to significant differences in how these molecules interact with biological systems, including proteins, lipid membranes, and cells. Mechanistic studies have revealed that these interactions are governed by a delicate interplay of factors including hydrophilicity, steric hindrance, and specific molecular recognition events.

A predominant focus of research in this area has been on oligo(ethylene glycol) (OEG) and its derivatives due to their well-established protein-repellent properties. The resistance of OEG-modified surfaces to protein adsorption is not merely a result of their hydrophilicity but is also critically dependent on the conformation and packing density of the oligoether chains. For instance, a helical conformation of OEG chains is associated with excellent protein resistance, a property attributed to the binding of interfacial water molecules that form a hydration layer, acting as a barrier to protein attachment. nih.govharvard.edu In contrast, a more densely packed, "all-trans" conformation of OEG chains can lead to increased protein adsorption. nih.govharvard.edu

Beyond OEG, the exploration of other oligoether structures, such as those containing propylene glycol units, has further illuminated the structural determinants of biological activity. The introduction of methyl groups in oligo(propylene glycol) (OPG) increases the hydrophobicity of the oligoether backbone, which can dramatically alter its interaction with proteins and cell membranes.

The following data tables summarize key findings from various studies, illustrating the structure-activity relationships of different oligoether structures in the context of protein adsorption and cellular uptake.

Table 1: Influence of Oligoether Structure on Protein Adsorption

This table presents a comparative analysis of protein adsorption on self-assembled monolayers (SAMs) composed of different oligoether-terminated alkanethiols. The data highlights the critical role of the oligoether's internal and terminal hydrophilicity in mediating protein resistance.

Interactive Data Table
Oligoether StructureTerminal GroupProtein Adsorption (% of Alkanethiol Monolayer)Key Mechanistic Insight
Oligo(ethylene glycol) (OEG)-OH< 5%Forms a protective hydration layer that sterically hinders protein approach. nih.govharvard.eduacs.org
Oligo(ethylene glycol) (OEG)-OCH3< 5%Similar to hydroxyl-terminated OEG, maintains high protein resistance. nih.gov
Oligo(propylene glycol) (OPG)-OH~100%The hydrophobic interior of the monolayer leads to a loss of protein resistance. acs.org
Oligo(trimethylene glycol)-OHVariableProtein resistance is sensitive to packing density and terminal group hydrophilicity. acs.org

Table 2: Structure-Activity Relationship of Oligoether-Modified Peptides on Cellular Uptake

This table showcases how modifications of oligoarginine peptides with different hydrophobic and aromatic moieties, which can be linked via oligoether chains, affect their ability to penetrate cells. The data underscores the importance of the balance between the hydrophobicity of the modifying group and the positive charge of the oligoarginine backbone for efficient cellular internalization.

Interactive Data Table
Peptide StructureModifying GroupRelative Cellular Uptake EfficiencyGeneral Mechanistic Principle
(Arg)6None (Control)1.0Baseline uptake for the oligoarginine peptide.
Dabcyl-(Arg)6Dabcyl4.5Increased hydrophobicity and aromaticity enhance membrane interaction and uptake.
Dabcyl-AMBA-(Arg)6Dabcyl-AMBA6.2Further enhancement of hydrophobicity and aromatic stacking interactions with the cell membrane.
Dabcyl-(Arg)8Dabcyl3.8The optimal balance between hydrophobicity and the number of arginine residues is crucial for maximal uptake.

These findings collectively demonstrate that the biological activity of oligoether structures is not a simple function of a single parameter but rather emerges from a combination of structural features. The ability to fine-tune these features provides a powerful tool for designing molecules with specific and predictable biological functions, from creating biocompatible surfaces that resist biofouling to developing efficient cellular delivery vectors. Further mechanistic studies into the interactions of a broader range of oligoether structures with diverse biological components will continue to deepen our understanding and expand the applications of this versatile class of compounds.

Computational and Theoretical Studies on 2 2 2 Isopropoxyethoxy Ethoxy Ethanol Systems

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to understand the dynamic nature of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol at an atomic level. These approaches can elucidate conformational preferences and the nature of its interactions with other molecules.

The flexibility of the ether linkages in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. Theoretical studies on simpler analogous molecules, such as ethylene (B1197577) glycol and its methyl ether derivatives, have shown that the conformational equilibrium is governed by a combination of factors including intrinsic potentials for rotation around single bonds, intramolecular dispersion and repulsive forces, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding. tandfonline.com

For this compound, the key dihedral angles are those around the C-C and C-O bonds of the ethoxy chains. Similar to ethylene glycol, the O-C-C-O dihedral angles are expected to favor gauche conformations due to the stabilizing gauche effect, which can be further reinforced by intramolecular hydrogen bonding between the terminal hydroxyl group and one of the ether oxygen atoms. researchgate.net The presence of the bulkier isopropoxy group will also influence the conformational landscape, potentially introducing steric hindrance that disfavors certain conformations.

The energy landscape of this compound would be characterized by numerous local minima corresponding to different stable conformers. Computational methods such as molecular mechanics or quantum chemical calculations can be used to map this landscape, providing the relative energies of different conformers and the transition states connecting them.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angles (O-C-C-O)Intramolecular H-bondRelative Energy (kJ/mol)
Extended (all trans)t, tNoHigh
Gauche-Gauche (H-bonded)g, gYesLow
Gauche-Transg, tPossibleIntermediate
Trans-Gauchet, gPossibleIntermediate

Note: This table is illustrative and based on general principles of glycol ether conformation. Actual values would require specific computational studies.

Molecular dynamics (MD) simulations are a powerful tool for modeling the interactions between this compound and solvent molecules. nih.gov In aqueous solutions, the terminal hydroxyl group and the ether oxygen atoms of the molecule can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. rsc.org MD simulations can provide a detailed picture of the solvation shell around the molecule, including the number and lifetime of hydrogen bonds with water molecules. nih.gov

Simulations of similar molecules like ethylene glycol in water have shown that the solvent can influence the conformational preferences of the glycol ether. nih.govrsc.org Water molecules can form hydrogen bonds that compete with and can disrupt intramolecular hydrogen bonds, potentially altering the population of different conformers. nih.gov The amphiphilic nature of this compound, with its nonpolar isopropoxy group and polar ethoxy and hydroxyl groups, would lead to complex solvation structures.

Implicit solvent models can also be used to approximate the effect of the solvent as a continuous medium, which is a computationally less expensive approach to estimate the influence of solvation on molecular properties.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of this compound, which in turn governs its reactivity and spectroscopic properties.

The electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can be calculated to predict its reactivity. The oxygen atoms of the hydroxyl and ether groups are expected to be regions of high electron density, making them susceptible to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group is acidic and can be abstracted by strong bases.

A significant atmospheric reaction pathway for glycol ethers is their reaction with hydroxyl radicals (•OH). acs.org Quantum chemical calculations can be used to model the transition states and reaction energies for the abstraction of hydrogen atoms from different positions on the this compound molecule. It is generally observed that hydrogen atoms on the carbon atoms adjacent to the ether oxygens are particularly susceptible to abstraction due to the stabilizing effect of the oxygen on the resulting radical.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for a Model Diethylene Glycol Ether

C-H Bond LocationBDE (kJ/mol)
α to hydroxyl group390
α to ether oxygen395
β to ether oxygen410
Terminal methyl group420

Note: This table presents typical BDE values for a related glycol ether to illustrate reactivity trends. Specific values for this compound would require dedicated calculations.

Quantum chemical methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. researchgate.netnih.gov These calculations are sensitive to the molecular conformation, and therefore, it is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-weighted average to compare with experimental solution-phase spectra. nih.gov

Table 3: Predicted 1H NMR Chemical Shifts for this compound (Hypothetical)

Proton EnvironmentPredicted Chemical Shift (ppm)
CH3 (isopropoxy)1.1 - 1.2
CH (isopropoxy)3.5 - 3.7
OCH2CH2O3.6 - 3.8
CH2OH3.7 - 3.9
OHVariable (dependent on solvent and concentration)

Note: These are estimated chemical shift ranges based on analogous structures. Actual values can be refined by specific DFT/GIAO calculations.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration of this compound can be calculated using quantum chemistry. These calculations can predict the positions of bands in the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. Studies on related molecules like 2-methoxy ethanol (B145695) have shown that the vibrational spectra, particularly in the C-H stretching region, are highly dependent on the molecular conformation.

Statistical Thermodynamics and Kinetic Studies

Computational methods can also be used to estimate the thermodynamic properties and reaction kinetics of this compound.

Statistical Thermodynamics: By combining the results of quantum chemical calculations of vibrational frequencies and rotational constants with statistical mechanics, it is possible to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These calculations can be performed for different conformers to determine their relative populations at a given temperature. Databases of thermophysical properties for various glycols and glycol ethers can provide a comparative basis for the expected values for this compound. ua.ptresearchgate.net

Kinetic Studies: For chemical reactions, such as the atmospheric oxidation of this compound by hydroxyl radicals, transition state theory can be used in conjunction with quantum chemical calculations to estimate reaction rate constants. acs.org These theoretical kinetic studies can provide valuable data for atmospheric chemistry models. Experimental studies on the reaction rates of OH radicals with a range of diethers and hydroxyethers have shown that the reactivity can be influenced by the stabilization of transition states through hydrogen bonding. acs.org

Table 4: Experimental Rate Constants for the Reaction of OH Radicals with Various Glycol Ethers at 298 K

Glycol EtherRate Constant (cm3 molecule-1 s-1)
2-Methoxyethanol9.6 x 10-12
2-Ethoxyethanol1.3 x 10-11
2-Butoxyethanol1.8 x 10-11
Diethylene glycol dimethyl ether1.9 x 10-11

Note: This table provides context from experimental data on related compounds. The rate constant for this compound is expected to be of a similar order of magnitude.

Modeling of Reaction Kinetics

Methodologies: Computational investigations into the reaction kinetics of glycol ethers often utilize Density Functional Theory (DFT) for optimizing the geometries of reactants, transition states, and products. ekb.egresearchgate.net Functionals like B3LYP, in conjunction with basis sets such as 6-31G(d), are commonly used to map out the potential energy surface of a reaction. ekb.egresearchgate.net For more complex reaction environments, particularly at high temperatures, reactive force field molecular dynamics (ReaxFF-MD) simulations can be employed to model pyrolysis and oxidation, tracking the evolution of numerous molecular species over time. aub.edu.lbespublisher.com

Kinetic Parameters: From these computational models, key kinetic parameters can be derived. The Arrhenius equation, , is fundamental, where is the rate constant, is the pre-exponential factor, is the activation energy, is the gas constant, and is the temperature. Theoretical studies calculate the activation energies for various potential reaction pathways, allowing for the identification of the most favorable routes. aub.edu.lbespublisher.com

For instance, studies on the pyrolysis of propylene (B89431) glycol have determined the activation energies for the formation of various aldehyde products. aub.edu.lb Similarly, computational work on the dissociation of propylene glycol ethyl ether has identified the energy barriers for both unimolecular and bimolecular reaction pathways. ekb.egresearchgate.net These studies show that thermal degradation can proceed through various mechanisms, including dehydration, cracking, and oxidation, leading to the formation of smaller molecules like aldehydes, ketones, and alcohols. ekb.egaub.edu.lb

Representative Kinetic Data for Analogous Propylene Glycol Ether Reactions:

Reaction TypeAnalogous CompoundKey ProductsCalculated Activation Energy (Ea)Computational Method
Unimolecular DissociationPropylene Glycol Ethyl EtherEthanol, Acetone279 kJ mol⁻¹APFD/6-31G(d) ekb.eg
Bimolecular Reaction with 1-ButanolPropylene Glycol Ethyl EtherH₂, Butanal225 kJ mol⁻¹ωB97XD/6-31G(d) ekb.eg
Pyrolysis (Decay)Propylene GlycolAldehydes146 kJ mol⁻¹ReaxFF-MD aub.edu.lb
Oxidation (Decay)Propylene GlycolAldehydes, etc.235 kJ mol⁻¹ReaxFF-MD aub.edu.lb

This table presents representative data from computational studies on compounds structurally similar to this compound to illustrate the types of kinetic parameters that can be modeled.

The modeling of reaction kinetics for this compound would likely follow these established methodologies, predicting its thermal stability and the potential formation of various degradation products under different conditions.

Thermodynamic Parameters of Solution and Interaction

The thermodynamic properties of 2-(2-(2-isopropoxyethoxy)ethanol), both as a pure substance and in solution, are crucial for understanding its physical behavior and interactions with other molecules. Computational methods can predict standard thermodynamic properties, while experimental and theoretical studies of mixtures with other liquids reveal the nature of intermolecular forces.

Calculated Thermodynamic Properties: Several key thermodynamic parameters for pure 2-(2-(2-isopropoxyethoxy)ethanol have been estimated using computational methods like the Joback method. chemeo.com These provide a baseline for its energetic properties.

Calculated Thermodynamic Properties of Pure this compound:

PropertySymbolValueUnit
Standard Gibbs Free Energy of FormationΔf-341.20kJ/mol chemeo.com
Enthalpy of Formation (Ideal Gas)Δfgas-609.76kJ/mol chemeo.com
Enthalpy of VaporizationΔvap52.29kJ/mol chemeo.com
Enthalpy of FusionΔfus16.83kJ/mol chemeo.com

Data sourced from Cheméo, calculated using the Joback method. chemeo.com

Thermodynamics of Solutions and Interactions: The behavior of 2-(2-(2-isopropoxyethoxy)ethanol in solution is governed by the interactions between its ether and hydroxyl functional groups and the molecules of the solvent. Studies on binary mixtures of other glycol ethers with alcohols or water provide insight into these interactions through the measurement and calculation of excess thermodynamic properties. researchgate.netuva.es

Excess properties, such as excess molar volume (VE) and excess viscosity (ηE), represent the deviation of a real mixture from ideal behavior. A negative VE suggests that the molecules in the mixture are packed more efficiently than in their pure states, often due to strong intermolecular attractions like hydrogen bonding or favorable geometric fitting. Conversely, a positive VE indicates weaker interactions or steric hindrance, causing the mixture to occupy more volume. researchgate.net

For example, studies of mixtures containing glycol ethers and alcohols often report negative excess molar volumes, indicating strong hydrogen bonding between the hydroxyl groups of the alcohol and the ether oxygens of the glycol ether. uva.esresearchgate.net The magnitude and sign of these excess properties are dependent on the composition of the mixture and the temperature. researchgate.net Theoretical models like the Redlich-Kister polynomial equation are often used to fit experimental data of excess properties, allowing for a quantitative description of the interaction parameters. uva.esresearchgate.net Molecular interaction studies using techniques like Time Domain Reflectometry (TDR) and Fourier-Transform Infrared Spectroscopy (FTIR) on similar systems also help in understanding the dielectric properties and specific molecular interactions, such as hydrogen bond formation. aip.org

Future Directions and Emerging Research Areas

Development of Green Synthesis Methodologies

The traditional synthesis of glycol ethers often involves catalysts and conditions that pose environmental challenges. The development of green synthesis methodologies is a critical area of research, aiming to reduce waste, minimize energy consumption, and utilize more environmentally benign materials.

Key research thrusts include:

Novel Catalytic Systems: There is a significant shift from traditional inorganic acid or base catalysts to more sustainable alternatives. google.commdpi.com Environmentally friendly catalysts, such as solid acids and ionic liquids, are being investigated for the production of glycol ethers. google.comresearchgate.net Solid acid catalysts offer advantages like easier separation from the reaction mixture, reduced equipment corrosion, and potential for regeneration and reuse, which contributes to a more economical and less polluting process. google.comsumitomo-chem.co.jp Ionic liquids have been shown to have higher catalytic efficiencies than traditional catalysts like NaOH under mild conditions for producing propylene (B89431) glycol ethers. researchgate.net

Biomass-Derived Feedstocks: A long-term goal in green chemistry is the transition from petrochemical feedstocks to renewable resources. Research is exploring pathways to produce key precursors for oligoethers, such as glycols, from biomass. rsc.org This approach, coupled with green catalytic processes, could significantly reduce the carbon footprint associated with the production of compounds like 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol.

Comparison of Synthesis Methodologies for Glycol Ethers

ParameterTraditional SynthesisGreen Synthesis Methodologies
CatalystsInorganic acids (e.g., sulfuric acid), strong bases (e.g., NaOH, KOH). google.commdpi.comSolid acids, ionic liquids, heterogeneous catalysts. google.comresearchgate.netsumitomo-chem.co.jp
FeedstocksPetroleum-based (e.g., propylene oxide, alcohols). researchgate.netBiomass-derived precursors (emerging research). rsc.org
Process ConditionsOften requires high temperatures and pressures.Milder reaction conditions, potential for continuous flow processes. researchgate.net
Environmental ImpactCorrosion issues, catalyst disposal, higher energy consumption. google.comReduced waste, catalyst recyclability, lower environmental footprint. google.comgoogle.com
EfficiencyEstablished and high-yielding but can produce byproducts.High selectivity, improved atom economy, reduced separation costs. sumitomo-chem.co.jprsc.org

Exploration of Novel Derivatives for Specific Applications

The basic structure of this compound, with its oligoether chain and terminal hydroxyl group, makes it an excellent platform for chemical modification. By creating novel derivatives, its physical and chemical properties can be tailored for highly specific, high-value applications.

Solid Polymer Electrolytes (SPEs): One of the most promising areas is in the development of next-generation batteries. The polyether backbone is known for its ability to dissolve lithium salts and facilitate ion transport. oaepublish.com By functionalizing the terminal hydroxyl group of the oligoether with moieties like nitriles, sulfonamides, or borate (B1201080) esters, novel plasticizers or polymer electrolytes can be synthesized. researchgate.netresearchgate.net These derivatives can improve properties such as ionic conductivity, electrochemical stability, and interfacial compatibility with electrodes in high-voltage lithium batteries. researchgate.netoaepublish.com The goal is to create safer, non-flammable solid-state batteries with higher energy densities. oaepublish.comuni-bayreuth.de

Targeted Drug Delivery: The biocompatibility of polyethers makes them suitable for biomedical applications. meddocsonline.org Derivatives of this compound can be designed to form nanocarriers like micelles or liposomes for targeted drug delivery. nih.govbiorxiv.org By attaching specific ligands or stimuli-responsive groups, these carriers could release therapeutic agents at a desired site in the body, improving efficacy and reducing side effects. nih.govresearchgate.net

Advanced Coatings and Surfactants: Functionalization can also lead to specialized surfactants and coating additives. For instance, creating ester or amide derivatives can alter the compound's solubility, surface tension, and reactivity, making it useful as a coalescing agent, dispersant, or wetting agent in advanced formulations for inks, paints, and textiles. epa.govgoogle.com

Potential Derivatives and Applications

Derivative ClassFunctional Group ExampleTarget ApplicationDesired Property Enhancement
Borate Esters-B(OR)2Solid Polymer ElectrolytesIncreased lithium-ion conductivity. researchgate.net
Nitrile-Terminated Ethers-CNSolid Polymer ElectrolytesImproved electrochemical stability. researchgate.net
Amphiphilic Block CopolymersAttached to a hydrophobic polymer blockDrug Delivery (Micelles)Self-assembly into nanocarriers for hydrophobic drugs. meddocsonline.org
Ligand-Functionalized EthersFolic Acid, AptamersTargeted Drug DeliverySpecific binding to target cells (e.g., cancer cells). nih.govresearchgate.net
Acrylate/Methacrylate Esters-OOC-CH=CH2UV-Curable Coatings/ResinsReactive diluents, cross-linking agents.

Advanced Characterization Techniques for Complex Systems

As this compound and its derivatives are incorporated into increasingly complex materials and formulations, advanced characterization techniques become essential to understand their structure, interactions, and performance.

Chromatographic and Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of glycol ethers, particularly for separating and identifying isomers that are often present in commercial products. restek.comgcms.cz The use of specialized capillary columns, such as those with cyano-based stationary phases, allows for better resolution and faster analysis times compared to traditional methods. restek.com For structural elucidation of new derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are indispensable. researchgate.netnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to determine molecular weights of functionalized oligoethers. nih.gov

Thermal and Morphological Analysis: Differential Scanning Calorimetry (DSC) is used to investigate the thermal properties of oligoether-based systems, such as melting points and glass transition temperatures, which are critical for applications like polymer electrolytes. researchgate.netnih.gov When these compounds are part of a larger system, such as a solid-state battery or a nanocomposite, microscopic techniques are vital. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of surface morphology and internal structure. mdpi.comthermofisher.com

Interfacial Characterization: For applications in batteries and electronics, the behavior at interfaces is crucial. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the chemical composition and bonding states at the interface between an oligoether-based electrolyte and an electrode, providing insights into stability and degradation mechanisms. thermofisher.comresearchgate.net

Advanced Characterization Techniques

TechniqueInformation ProvidedRelevance to Oligoether Systems
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of isomers and components in a mixture. nih.govQuality control, purity analysis, and isomer distribution of tripropylene (B76144) glycol isopropyl ether. restek.comgcms.cz
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed molecular structure elucidation. mdpi.comConfirming the chemical structure of new derivatives. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC)Thermal transitions (melting point, glass transition). nih.govCharacterizing thermal properties of oligoether-based polymer electrolytes. researchgate.net
Scanning/Transmission Electron Microscopy (SEM/TEM)Surface morphology and internal nanostructure. thermofisher.comVisualizing the structure of polymer blends, composites, or drug delivery nanoparticles. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states at surfaces/interfaces. thermofisher.comStudying the interface between oligoether electrolytes and electrodes in batteries. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Oligoether Research

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in materials science, capable of accelerating the discovery and optimization of new materials and processes. mdpi.com

Property Prediction: Machine learning models can be trained on existing data to predict the properties of new, unsynthesized molecules. green4chem.comresolvemass.ca For oligoethers, this could involve predicting properties like viscosity, boiling point, solvency, or ionic conductivity based on their chemical structure. nsf.govresearchgate.net This allows researchers to screen vast virtual libraries of potential derivatives of this compound and prioritize the most promising candidates for synthesis, saving significant time and resources. resolvemass.caarxiv.org

Accelerated Discovery and Design: AI can identify complex structure-property relationships that are not immediately obvious to human researchers. mcgc.com This can guide the rational design of new oligoethers with specific, tailored characteristics. For example, AI could suggest modifications to the oligoether backbone or side chains to maximize ionic conductivity for battery applications or to optimize the hydrophilic-lipophilic balance for surfactant performance.

Process Optimization: AI algorithms can also be used to optimize reaction conditions for the synthesis of oligoethers. By analyzing data from previous experiments, ML models can predict the optimal temperature, pressure, and catalyst concentration to maximize yield and minimize byproduct formation, contributing to more efficient and sustainable manufacturing. mcgc.com

AI and Machine Learning Applications in Oligoether Research

Application AreaAI/ML ApproachPotential Impact
Property PredictionTraining regression models (e.g., Gradient Boosting, Neural Networks) on molecular descriptors. arxiv.orgRapidly estimate key physical and chemical properties of novel oligoether derivatives without synthesis. green4chem.comvinca.rs
Materials DiscoveryGenerative models to design new molecular structures; virtual screening of large chemical spaces. nsf.govAccelerate the discovery of new oligoethers with superior performance for specific applications. mcgc.com
Synthesis OptimizationUsing ML to model reaction outcomes based on input parameters (temperature, catalyst, etc.).Improve reaction yields, reduce byproducts, and enhance the efficiency of green synthesis routes. resolvemass.ca
Data AnalysisPattern recognition algorithms for analyzing complex datasets from characterization techniques (e.g., spectroscopy).Uncover hidden correlations in experimental data and gain deeper insights into material behavior. mcgc.com

Q & A

Q. What safety protocols are essential when handling 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved respirators if ventilation is insufficient .
  • Ventilation : Work in a fume hood to minimize inhalation exposure, as glycol ethers may cause respiratory irritation .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Exposure Monitoring : Regular biomonitoring (e.g., urinary metabolite analysis) is recommended for researchers with prolonged exposure .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

  • Thermodynamic Data : Use NIST Chemistry WebBook to obtain critical parameters (e.g., boiling point, vapor pressure) via validated experimental data .
  • Spectroscopic Analysis : Employ GC-MS or FTIR to confirm molecular structure. For example, IR peaks near 1100 cm⁻¹ indicate ether (C-O-C) linkages .
  • Solubility Testing : Determine water/organic solvent miscibility using shake-flask methods, noting hygroscopic tendencies .

Q. What toxicological assessment methodologies are applicable for this compound?

Methodological Answer:

  • In Vitro Assays : Use cell cultures (e.g., HEK293) to assess cytotoxicity via MTT assays, referencing glycol ethers' known hematotoxic effects .
  • In Vivo Models : Rodent studies can evaluate reproductive toxicity (e.g., fertility impacts) by monitoring sperm motility or ovarian histology .
  • Biomonitoring : Quantify urinary metabolites (e.g., alkoxyacetic acids) using LC-MS to correlate exposure levels with health outcomes .

Advanced Research Questions

Q. How can synthesis yield of this compound be optimized under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test alkali metal hydroxides (e.g., NaOH) vs. phase-transfer catalysts (e.g., tetrabutylammonium bromide) in Williamson ether synthesis .
  • Reaction Parameters : Optimize temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios (isopropanol:epoxide) to maximize yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product, confirmed by NMR .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

  • Data Validation : Cross-reference NIST-standardized measurements (e.g., vaporization enthalpy, ΔvapH) with independent replication studies .
  • Instrument Calibration : Ensure DSC/TGA equipment is calibrated using reference compounds (e.g., indium for melting point) to minimize experimental error .
  • Meta-Analysis : Compare published datasets (e.g., boiling points from USP monographs vs. industrial reports) to identify outliers and consensus values .

Q. How is this compound utilized in drug delivery system design?

Methodological Answer:

  • Nanocarrier Synthesis : Incorporate into PEGylated liposomes or polymeric micelles to enhance drug solubility. For example, conjugate with PLGA for controlled release .
  • Biocompatibility Testing : Assess hemolytic activity via erythrocyte lysis assays and immune response using cytokine profiling (e.g., IL-6, TNF-α) in macrophage cultures .
  • In Vivo Efficacy : Evaluate pharmacokinetics in rodent models, monitoring circulation half-life and tumor accumulation via fluorescence tagging .

Q. What methodologies assess environmental persistence and ecotoxicity of this compound?

Methodological Answer:

  • Degradation Studies : Perform OECD 301B tests (ready biodegradability) to measure half-life in aquatic systems .
  • Ecotoxicity Screening : Use Daphnia magna acute toxicity assays (48-hr LC50) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation Potential : Calculate log Kow values via HPLC retention time correlation to predict partitioning behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.